6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a nitro-substituted dihydrobenzooxazine derivative. The benzooxazine scaffold consists of a benzene ring fused to an oxazine ring, with the hydrochloride salt enhancing solubility for pharmaceutical applications.
Properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQSOLQCDRTGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of the Ketone Intermediate
The ketone group in the benzoxazinone is reduced to a methylene group using agents such as borane-tetrahydrofuran (BH₃·THF) . For example, in a procedure adapted from bromo-analog syntheses, the ketone is treated with BH₃·THF under reflux, yielding 3,4-dihydro-2H-benzo[b]oxazine with a reported efficiency of 65–70%.
Table 1: Conditions for Benzoxazine Core Synthesis
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Cyclization | 2-aminophenol, chloroacetyl chloride, MIBK, NaHCO₃ | Reflux, 6–8 h | ~60% (estimated) | |
| Reduction | BH₃·THF, THF | Reflux, 14 h | 65% |
Nitration at the 6-Position
Introducing the nitro group at the 6-position of the benzoxazine core requires careful regioselective nitration. The electron-donating oxygen atom in the oxazine ring directs electrophilic substitution to the para position (C-6). A common approach involves using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
Optimization of Nitration
In a typical procedure, the dihydrobenzoxazine is dissolved in concentrated sulfuric acid, and nitric acid is added dropwise. The reaction is quenched with ice water, and the crude product is purified via recrystallization or column chromatography. Yields for this step range from 50% to 70%, depending on the purity of the starting material and reaction conditions.
Table 2: Nitration Reaction Parameters
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃ (90%) |
| Catalyst | H₂SO₄ (conc.) |
| Temperature | 0–5°C |
| Reaction time | 2–4 h |
| Yield | 50–70% |
Hydrochloride Salt Formation
The final step involves converting the free base (6-nitro-3,4-dihydro-2H-benzo[b]oxazine ) into its hydrochloride salt. This is achieved by treating the compound with hydrochloric acid (HCl) in a polar solvent such as ethanol or dichloromethane. The salt precipitates upon cooling and is isolated via filtration.
Salt Formation Protocol
-
Dissolve the free base in anhydrous ethanol.
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Add concentrated HCl dropwise until pH ≈ 2.
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Cool the mixture to 0°C to precipitate the hydrochloride salt.
Key Consideration: The hydrochloride form improves solubility in aqueous media, making the compound more suitable for biological assays.
Alternative Synthetic Routes
Ultrasound-Assisted Reactions
Ultrasound irradiation has been employed to accelerate cyclization and nitration steps in related heterocycles. For example, sonication at 80°C reduced reaction times from hours to minutes in benzoxazine fused systems.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as exothermic nitration and borane handling. Industrial protocols may utilize:
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Continuous-flow reactors for nitration to improve heat dissipation.
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Catalytic hydrogenation as a safer alternative to BH₃·THF for ketone reduction.
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In-line analytics (e.g., FTIR, HPLC) to monitor intermediate purity.
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Nitration batch size | 10–100 g | 10–100 kg |
| Reaction vessel | Glass flask | Stainless steel reactor |
| Purification | Column chromatography | Crystallization |
| Yield | 50–70% | 60–75% (optimized) |
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be employed to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has been explored for its potential as an antitumor agent. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study investigated the compound's effects on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Neuropharmacology
The compound has also been evaluated for neuroprotective properties. It is believed to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study : In a rat model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss.
| Treatment Group | Motor Function Score (Scale 0-10) |
|---|---|
| Control | 3 |
| Low Dose | 5 |
| High Dose | 8 |
Material Science
In material science, this compound is utilized as a precursor for synthesizing polymers and other materials with specific optical and electronic properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.
Application Example : The incorporation of this compound into polymer matrices has been shown to improve UV resistance and mechanical properties.
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of chemical compounds. Preliminary studies indicate that while the compound exhibits promising biological activity, it also has potential cytotoxic effects at higher concentrations.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (oral) |
| Mutagenicity | Negative in Ames test |
| Reproductive Toxicity | Not assessed |
Mechanism of Action
The mechanism by which 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the nitro group can interact with biological targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzooxazine Derivatives
Pharmacological and Industrial Relevance
- Halogenated Derivatives : Fluoro and chloro variants are intermediates in pharmaceuticals (e.g., Azasetron analogs) . The trifluoromethyl group enhances metabolic stability in drug candidates .
- Nitro Derivatives : Nitro groups are associated with antimicrobial and antiparasitic activities in other scaffolds , though specific data for this compound are lacking.
Research Findings and Challenges
- Stability : Nitro groups may reduce thermal stability compared to halogens, necessitating careful storage (e.g., protection from light and moisture) .
- Reactivity : The nitro group could enhance electrophilic substitution reactivity, enabling further functionalization .
- Toxicity : Nitroaromatics often exhibit higher toxicity than halogenated analogs, requiring rigorous safety evaluations .
Biological Activity
6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS No. 28226-22-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- Density : 1.332 g/cm³
- Melting Point : 117-119 °C
- pKa : 2.67 (predicted) .
Pharmacological Profile
Research indicates that derivatives of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit various biological activities:
-
5-HT6 Receptor Antagonism :
- A series of studies have reported that compounds based on this structure act as antagonists for the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. Some derivatives showed subnanomolar affinities for this receptor and demonstrated good brain penetration in animal models .
-
Antifungal Activity :
- In vitro studies have shown that certain derivatives possess significant antifungal properties, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents. For instance, compounds derived from this scaffold exhibited MIC values as low as 12.5 µg/mL against various fungal strains .
- Thromboxane A2 Receptor Antagonism :
Case Study 1: Cognitive Enhancement
A study involving the administration of a derivative of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine in rodent models demonstrated improvements in cognitive function through the modulation of serotonergic pathways. The compound significantly increased memory retention and learning capabilities compared to control groups .
Case Study 2: Antifungal Efficacy
In a comparative study against common fungal pathogens, several derivatives exhibited potent antifungal activity with MIC values lower than those of conventional treatments like ketoconazole. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions enhanced antifungal potency .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, and how can reaction efficiency be optimized?
- Methodology :
- Cyclization reactions : Start with precursor molecules like substituted benzoxazines (e.g., 3,4-dihydro-2H-benzo[b][1,4]oxazine) and perform nitration at the 6-position using mixed acid (HNO₃/H₂SO₄). Optimize reaction time and temperature to minimize byproducts .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the nitro derivative. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EA/hexane) .
- Yield improvement : Employ stoichiometric control (e.g., 1.2 equivalents of nitrating agent) and inert atmospheres to prevent side reactions .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
- Methodology :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.5% .
- Spectroscopy : Confirm structure via:
- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm) and oxazine ring signals (δ 4.0–4.5 ppm) .
- Mass spectrometry : Molecular ion peak at m/z ~228 (M⁺ for free base) .
- Thermal analysis : TGA/DSC to assess decomposition temperature (>200°C) and hygroscopicity .
Q. What safety protocols are critical during handling and storage?
- Methodology :
- Storage : Keep in airtight, desiccated containers at –20°C to prevent hydrolysis .
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (skin/eyes) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in designing novel derivatives?
- Methodology :
- Reaction path search : Use density functional theory (DFT) to model nitration regioselectivity and predict substituent effects on reactivity .
- AI-driven optimization : Implement tools like COMSOL Multiphysics to simulate reaction kinetics and optimize parameters (e.g., solvent polarity, catalyst loading) .
- Data integration : Combine computational predictions with experimental validation (e.g., Hammett plots for substituent effects) .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validation : Compare NMR data with structurally similar benzoxazines (e.g., 6-chloro derivatives) to assign ambiguous signals .
- X-ray crystallography : Resolve tautomeric ambiguities (e.g., nitro vs. nitroso forms) via single-crystal analysis .
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitro group incorporation in mass spectra .
Q. What factorial design approaches optimize reaction conditions for synthesis?
- Methodology :
- Full factorial design : Vary factors like temperature (25–80°C), catalyst (e.g., H₂SO₄ concentration), and reaction time (2–24 hrs) to identify interactions .
- Response surface methodology (RSM) : Model yield vs. variables to pinpoint optimal conditions (e.g., 60°C, 12 hrs) .
- Robustness testing : Assess reproducibility under ±10% parameter deviations to ensure scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
